molecular formula C18H21N5O3 B2469294 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide CAS No. 1021125-32-5

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide

Cat. No.: B2469294
CAS No.: 1021125-32-5
M. Wt: 355.398
InChI Key: LHHZEVNEXRCBSK-UHFFFAOYSA-N
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Description

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12(2)18(24)19-9-10-26-16-8-7-15-20-21-17(23(15)22-16)13-5-4-6-14(11-13)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHZEVNEXRCBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Triazole compounds are known to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Triazole compounds are known to interact with a variety of transporters and binding proteins, and can have effects on their localization or accumulation.

Biological Activity

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a synthetic compound characterized by a complex molecular structure that includes triazole and pyridazine moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Chemical Formula: C14H15N5O2
  • Molecular Weight: Approximately 285.31 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity. Notably, it has been associated with anti-inflammatory properties and potential inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This suggests its potential utility in treating conditions characterized by inflammation.

The primary mechanism of action appears to involve the inhibition of COX enzymes. The structural features of the compound may allow it to bind effectively to these enzymes, similar to other known COX inhibitors. Further studies using molecular docking simulations and enzyme kinetics are necessary to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:

Compound Name Structural Features Biological Activity
RofecoxibDiaryl heterocyclesCOX-II selective inhibitor
CelecoxibSulfonamide groupCOX-II selective inhibitor
IndomethacinIndole structureNon-selective COX inhibitor

This compound stands out due to its unique combination of triazole and pyridazine moieties along with a phenoxy acetamide structure. This specific arrangement may confer distinct pharmacological properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially leading to improved efficacy or reduced side effects in clinical settings.

Case Studies and Research Findings

Research into compounds similar to this compound has shown promising results:

  • Anti-inflammatory Activity : Studies have indicated that compounds with similar triazole and pyridazine structures can inhibit COX enzymes effectively. For instance, VIG3b demonstrated significant selectivity towards COX-II in human whole blood assays and showed efficacy in reducing inflammation in carrageenan-induced lung injury models .
  • Antitumor Activity : A series of new triazolo derivatives were evaluated for their antiproliferative effects against various cancer cell lines. Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Cisplatin .

Future Directions

Given the preliminary findings regarding the biological activity of this compound:

  • Further Research : Comprehensive studies are needed to confirm its efficacy and safety profile through in vitro and in vivo models.
  • Mechanistic Studies : Detailed investigations into its binding affinity for COX enzymes and other potential biological targets will provide insight into its therapeutic potential.

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